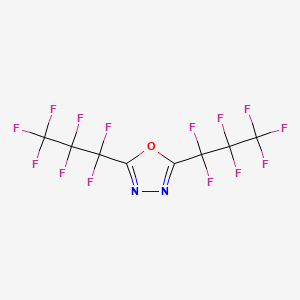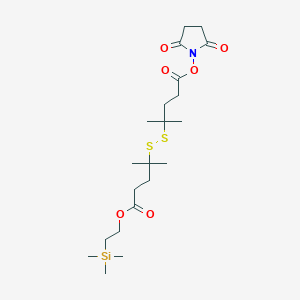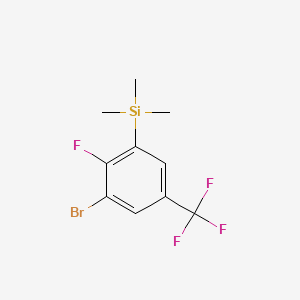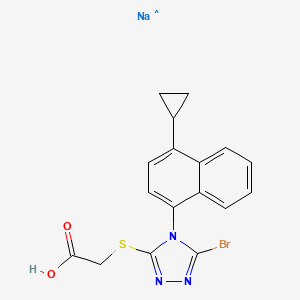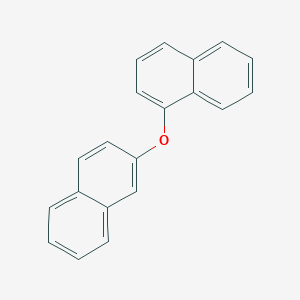![molecular formula C64H37F24O5P B14755180 4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one” is a highly complex organic molecule It features multiple aromatic rings, trifluoromethyl groups, and a unique phosphapentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of aromatic rings, introduction of trifluoromethyl groups, and construction of the phosphapentacyclic core. Each step would require specific reagents and conditions, such as:
Aromatic ring formation: Often achieved through Friedel-Crafts alkylation or acylation.
Trifluoromethylation: Introduction of trifluoromethyl groups can be done using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Cyclization: Formation of the phosphapentacyclic structure might involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography or crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or interaction with biomolecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism by which this compound exerts its effects would involve interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibition or activation of enzymes.
Interaction with receptors: Modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one
- Other trifluoromethylated aromatic compounds
- Phosphapentacyclic compounds
Uniqueness
The uniqueness of this compound lies in its combination of multiple trifluoromethyl groups and a phosphapentacyclic structure, which could impart unique chemical and physical properties.
Propriétés
Formule moléculaire |
C64H37F24O5P |
|---|---|
Poids moléculaire |
1372.9 g/mol |
Nom IUPAC |
4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C64H37F24O5P/c65-57(66,67)35-9-29(10-36(23-35)58(68,69)70)45-19-33(20-46(53(45)89)30-11-37(59(71,72)73)24-38(12-30)60(74,75)76)49-17-27-5-1-3-7-43(27)51-52-44-8-4-2-6-28(44)18-50(56(52)93-94(91)92-55(49)51)34-21-47(31-13-39(61(77,78)79)25-40(14-31)62(80,81)82)54(90)48(22-34)32-15-41(63(83,84)85)26-42(16-32)64(86,87)88/h9-26,45,47,91H,1-8H2 |
Clé InChI |
ZUNZCZLCZUAZFU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(OC3=C(C=C2C1)C6=CC(C(=O)C(=C6)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)O)C9=CC(C(=O)C(=C9)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


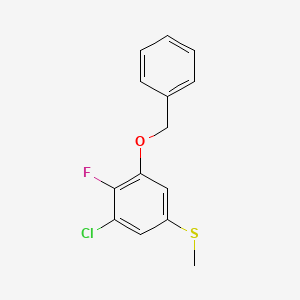
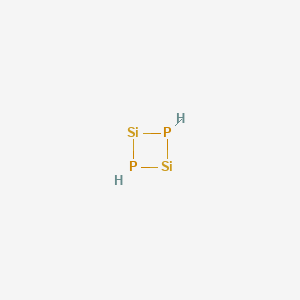
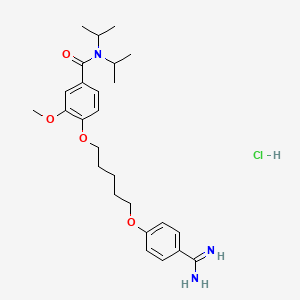
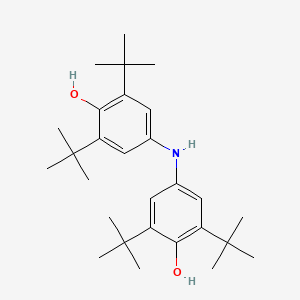
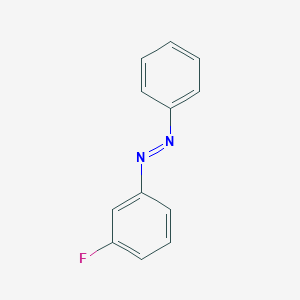


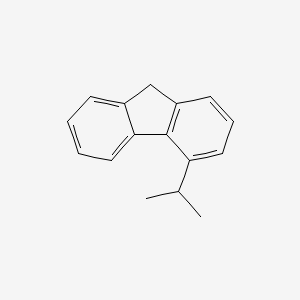
![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
